A Comprehensive Technical Guide to Graveobioside A
A Comprehensive Technical Guide to Graveobioside A
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of Graveobioside A, a naturally occurring flavonoid glycoside. It covers its chemical structure, physicochemical properties, and established protocols for its preparation, alongside a discussion of its potential biological context based on the broader class of flavonoids.
Chemical Identity and Structure
Graveobioside A is classified as an anthoxanthin glycoside and, more specifically, a flavonoid-3-O-glycoside.[1][2][3] Its chemical structure consists of a luteolin (B72000) aglycone attached to a disaccharide moiety. The systematic IUPAC name for Graveobioside A is 7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one.[4] It has been identified in plants such as Capsicum annuum and Centaurea cyanus.[4]
The structural classification of Graveobioside A is detailed in the diagram below.
Physicochemical Properties
The key chemical and physical properties of Graveobioside A are summarized below. This data is essential for experimental design, including dosage calculations and formulation development.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈O₁₅ | [1][4] |
| Molecular Weight | 580.49 g/mol | [1][5] |
| Monoisotopic MW | 580.142820226 Da | [2] |
| CAS Number | 506410-53-3 | [1][4] |
| Appearance | Solid, Off-white to light yellow | [1] |
| Canonical SMILES | O=C1C2=C(O)C=C(O[C@H]3--INVALID-LINK----INVALID-LINK--O3)O">C@@HO[C@@]4([H])--INVALID-LINK--(O)CO4">C@@HO)C=C2OC(C5=CC(O)=C(O)C=C5)=C1 | [1][5] |
| InChI Key | YSXNEFJASLJGTK-UHFFFAOYSA-N | [2][3] |
Solubility and Stock Solution Preparation
Proper dissolution is critical for the bioactivity and reliability of experimental results. Graveobioside A is soluble in Dimethyl sulfoxide (B87167) (DMSO).[5]
Table 2: In Vitro Solubility and Stock Solution Preparation
| Solvent | Concentration | Mass (for 1 mL) | Mass (for 5 mL) | Mass (for 10 mL) |
| DMSO | 1 mM | 1.7227 mg | 8.6134 mg | 17.2268 mg |
| 5 mM | 0.3445 mg | 1.7227 mg | 3.4454 mg | |
| 10 mM | 0.1723 mg | 0.8613 mg | 1.7227 mg | |
| 100 mg/mL (172.27 mM) | - | - | - | |
| Data derived from MedChemExpress and GlpBio.[1][5] It is noted that for high concentrations in DMSO, ultrasonic assistance may be needed.[1] Use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[1] |
Storage Recommendations:
-
In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Solid form: Store at 4°C, protected from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is advised to aliquot the stock solution after preparation.[1]
Experimental Protocols: In Vivo Formulations
For in vivo studies, specific solvent systems are required to ensure bioavailability and subject safety. The following protocols yield a clear solution with a solubility of at least 2.5 mg/mL (4.31 mM).[1]
Protocol 1: PEG300, Tween-80, Saline Formulation
-
Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
To prepare a 1 mL working solution as an example:
-
Start with 100 µL of a 25.0 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of Saline to reach the final volume of 1 mL.[1]
-
Protocol 2: SBE-β-CD Formulation
-
Prepare the vehicle by adding solvents sequentially: 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
Protocol 3: Corn Oil Formulation
-
Prepare the vehicle by adding solvents sequentially: 10% DMSO and 90% Corn Oil.[1]
For all in vivo preparations, it is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Biological Activity and Signaling Pathways
While specific signaling pathways for Graveobioside A are not extensively documented, its classification as a flavonoid provides a basis for predicting its biological activities. Flavonoids are a well-studied class of plant secondary metabolites known to modulate numerous cell signaling pathways.[6][7]
Research on various flavonoids has demonstrated their ability to affect key proteins involved in cell cycle regulation and apoptosis in cancer cells.[6] Furthermore, flavonoids can influence major cell survival signaling pathways, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt/protein kinase B (PKB)
-
Mitogen-activated protein kinase (MAPK)
-
Protein kinase C (PKC)[7]
The modulatory actions of flavonoids on these pathways can alter the phosphorylation state of target molecules and affect gene expression, contributing to their neuroprotective, cardioprotective, and anti-inflammatory effects.[7] A generalized model of flavonoid interaction with these pathways is depicted below.
Further research is necessary to elucidate the specific molecular targets and signaling cascades directly modulated by Graveobioside A. The information presented here serves as a foundational guide for professionals engaged in natural product research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Showing Compound Graveobioside A (FDB017829) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for Graveobioside A (HMDB0038469) [hmdb.ca]
- 4. Luteolin 7-O-(2-(beta-D-apiofuranosyl)-beta-D-glucopyranoside) | C26H28O15 | CID 101248035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
